![molecular formula C19H15N3O4S B3733124 N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3733124.png)
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
Overview
Description
“N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide” is a small molecule with the molecular formula C20H17N3O4S . It has been studied as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation .
Molecular Structure Analysis
The molecular structure of this compound includes a dihydrobenzo[cd]indole-6-sulfonamide moiety, which is believed to contribute to its biological activity . The exact structure analysis was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .Mechanism of Action
Future Directions
The compound and its analogs could be developed as potent TNF-α inhibitors . More efforts should be made in the development of small molecule TNF-α inhibitors, as they are normally orally available and less expensive compared to protein drugs . The compound can be further optimized for its activity and properties .
properties
IUPAC Name |
N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-11(23)20-12-5-7-13(8-6-12)22-27(25,26)17-10-9-16-18-14(17)3-2-4-15(18)19(24)21-16/h2-10,22H,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPBKJGOPYMXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-phenyl]-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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